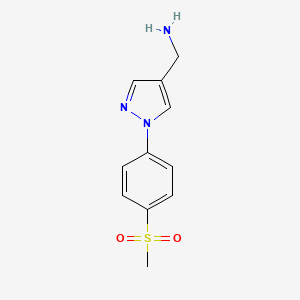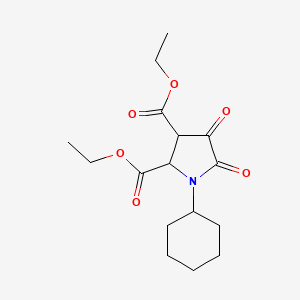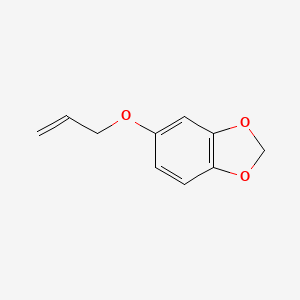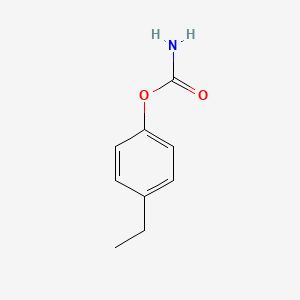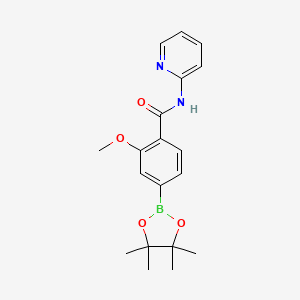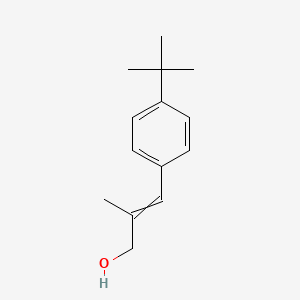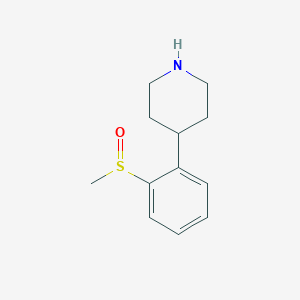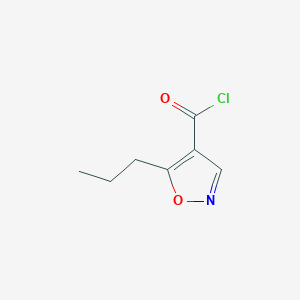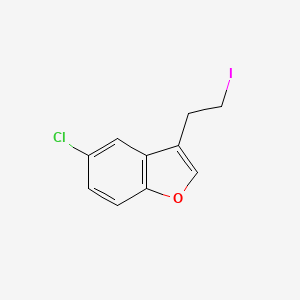
5-chloro-3-(2-iodoethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(2-iodoethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine and iodine atoms in the structure of this compound makes it a compound of interest in various chemical and pharmaceutical research fields due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-iodoethyl)benzofuran can be achieved through several synthetic routes One common method involves the halogenation of benzofuran derivatives The process typically starts with the chlorination of benzofuran to introduce the chlorine atom at the 5-position
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(2-iodoethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium iodide in acetone or other halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
5-chloro-3-(2-iodoethyl)benzofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-3-(2-iodoethyl)benzofuran involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound’s structure can influence its reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(2-iodoethyl)benzofuran
- 5-bromo-3-(2-iodoethyl)benzofuran
- 5-chloro-3-(2-bromoethyl)benzofuran
Uniqueness
5-chloro-3-(2-iodoethyl)benzofuran is unique due to the specific positioning of the chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
796851-79-1 |
|---|---|
Molecular Formula |
C10H8ClIO |
Molecular Weight |
306.53 g/mol |
IUPAC Name |
5-chloro-3-(2-iodoethyl)-1-benzofuran |
InChI |
InChI=1S/C10H8ClIO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4H2 |
InChI Key |
SOUMQPQAINECAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)CCI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
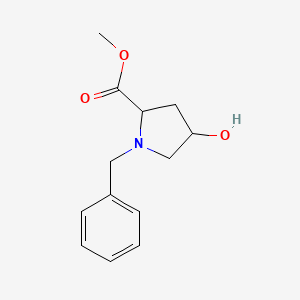

![4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)
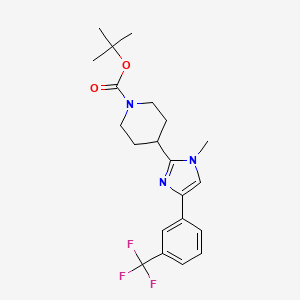
![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)
